molecular formula C21H15ClN2O3 B5125946 N-(4-chlorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide

N-(4-chlorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide

Cat. No. B5125946
M. Wt: 378.8 g/mol
InChI Key: NGEUDOBRNUMNTG-XSFVSMFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide, also known as CNPA, is a synthetic organic compound that has been extensively studied for its potential use in scientific research. CNPA is a small molecule that belongs to the class of acrylamides, which are widely used in various fields such as agriculture, industry, and medicine.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide involves its ability to react with ROS and form a stable adduct. The reaction between N-(4-chlorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide and ROS occurs through a nucleophilic addition reaction, which forms a highly fluorescent product. The fluorescence intensity of N-(4-chlorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide is directly proportional to the concentration of ROS in the sample. The reaction between N-(4-chlorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide and ROS is reversible, which allows the detection of dynamic changes in ROS levels in living cells.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide has been shown to have minimal toxicity and does not interfere with normal cellular functions. The fluorescence signal generated by N-(4-chlorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide is stable and does not fade over time, which allows for long-term monitoring of ROS levels in living cells. N-(4-chlorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide has been used to study the effects of various drugs and compounds on ROS levels in cells, which can provide insights into their mechanisms of action.

Advantages and Limitations for Lab Experiments

The use of N-(4-chlorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide as a fluorescent probe for detecting ROS in living cells has several advantages over traditional methods such as dichlorodihydrofluorescein (DCFH). N-(4-chlorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide is more selective and sensitive than DCFH, which can produce false-positive signals due to non-specific oxidation. N-(4-chlorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide can also be used in a wide range of biological samples such as cells, tissues, and organisms. However, the use of N-(4-chlorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide requires specialized equipment such as fluorescence microscopy or flow cytometry, which can be expensive and time-consuming. N-(4-chlorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide also requires careful optimization of experimental conditions such as concentration, incubation time, and pH, to ensure accurate and reproducible results.

Future Directions

There are several future directions for research on N-(4-chlorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide. One area of research is to develop new derivatives of N-(4-chlorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide with improved selectivity and sensitivity for detecting specific types of ROS. Another area of research is to explore the use of N-(4-chlorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide in animal models of diseases such as cancer and neurodegenerative disorders. N-(4-chlorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide can also be used in combination with other fluorescent probes to study the complex interactions between ROS and other cellular processes such as autophagy and DNA damage repair. Overall, N-(4-chlorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide has great potential as a tool for studying the role of ROS in various biological processes and diseases.

Synthesis Methods

The synthesis of N-(4-chlorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide involves the reaction of 4-chlorobenzaldehyde, 3-nitrobenzaldehyde, and acetophenone in the presence of a base catalyst such as potassium hydroxide. The reaction proceeds through a Knoevenagel condensation reaction, which forms the N-(4-chlorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide molecule as the final product. The purity and yield of N-(4-chlorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide can be improved by using different solvents and reaction conditions.

Scientific Research Applications

N-(4-chlorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide has been extensively studied for its potential use as a fluorescent probe for detecting reactive oxygen species (ROS) in living cells. ROS are highly reactive molecules that can cause oxidative damage to cells and tissues, leading to various diseases such as cancer, diabetes, and neurodegenerative disorders. N-(4-chlorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide can selectively react with ROS and produce a fluorescent signal, which can be detected by fluorescence microscopy or flow cytometry. This technique has been used to study the role of ROS in various biological processes such as aging, inflammation, and apoptosis.

properties

IUPAC Name

(E)-N-(4-chlorophenyl)-3-(3-nitrophenyl)-2-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O3/c22-17-9-11-18(12-10-17)23-21(25)20(16-6-2-1-3-7-16)14-15-5-4-8-19(13-15)24(26)27/h1-14H,(H,23,25)/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGEUDOBRNUMNTG-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-(4-chlorophenyl)-3-(3-nitrophenyl)-2-phenylprop-2-enamide

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